N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline
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Overview
Description
N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)-4-chloro-2-hydroxybenzamide: Exhibits antifungal activity.
Uniqueness
N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
84529-44-2 |
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Molecular Formula |
C15H11BrF3N3O4 |
Molecular Weight |
434.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H11BrF3N3O4/c1-2-20(10-5-3-9(16)4-6-10)14-12(15(17,18)19)7-11(21(23)24)8-13(14)22(25)26/h3-8H,2H2,1H3 |
InChI Key |
KZQDWMUTFDHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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